N-(4-{[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl}phenyl)acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chlorophenyl and a methoxypropyl group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that sulfonamide compounds often work by inhibiting the function of certain enzymes, thereby disrupting the biochemical processes in which these enzymes are involved .
Biochemical Pathways
Sulfonamide compounds are known to interfere with the synthesis of folic acid in bacteria, which is a crucial component of their dna replication process .
Pharmacokinetics
Similar compounds are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Sulfonamide compounds are generally known to inhibit bacterial growth by disrupting their ability to synthesize folic acid, a crucial component for their survival .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylmethanol with methanesulfonyl chloride to form 3-chlorophenylmethanesulfonate. This intermediate is then reacted with 4-aminophenylacetamide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-(4-{[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Similar structure but lacks the sulfonamide group.
N-(4-chloro-3-sulfamoylphenyl)acetamide: Contains a sulfonamide group but differs in the position of the substituents.
N-(4-chloro-3-(2-chlorophenyl)sulfamoyl)phenylacetamide: Similar structure with additional chlorine substitution.
Uniqueness
N-(4-{[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-[[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-13(22)21-16-7-9-17(10-8-16)26(23,24)20-12-18(2,25-3)14-5-4-6-15(19)11-14/h4-11,20H,12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAOOPVXSOYFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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